tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate . Another compound “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Synthesis Analysis
The synthesis of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” involves the use of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol, which is stirred with an H2 balloon for 3 h .Molecular Structure Analysis
The molecular formula of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is C14H22N4O2 .Chemical Reactions Analysis
The compound “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .Physical And Chemical Properties Analysis
The compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” has a molecular weight of 278.35 .Scientific Research Applications
Synthesis of Anticancer and Biological Compounds
Anticancer Drug Intermediates : This compound is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving high yields. The compound has been utilized in the development of drugs targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. The resistance developed by cancer cells through secondary mutations or gene amplification poses a significant challenge in cancer treatment, necessitating the development of effective drugs that can overcome this resistance (Zhang et al., 2018).
Vandetanib Intermediate : It serves as a key intermediate in the synthesis of Vandetanib, an anticancer medication. The synthesis process includes acylation, sulfonation, and substitution steps, with efforts made to optimize the synthetic method for improved yields (Wang et al., 2015).
Nociceptin Antagonist Synthesis : An efficient and practical asymmetric synthesis method has been developed for a similar compound, useful as an intermediate for the synthesis of nociceptin antagonists. This synthesis involves diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations (Jona et al., 2009).
Synthesis of Other Biological Compounds
Enantiopure Derivatives : This compound's derivatives have been used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating its versatility as a building block for the synthesis of biologically relevant molecules (Marin et al., 2004).
Biological Evaluation : Studies have explored the synthesis, characterization, and biological evaluation of related compounds for their antibacterial and anthelmintic activities. While some compounds exhibited moderate anthelmintic activity, the results highlight the potential of these compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[[(3-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-19-14-13(17)7-4-8-18-14/h4,7-8,12H,5-6,9-11,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCXJXXKBFMAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.